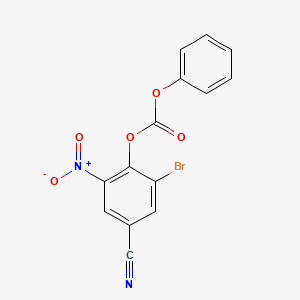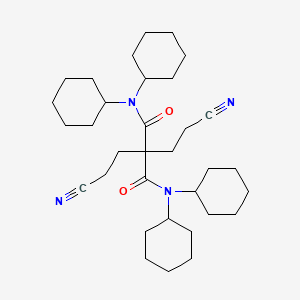
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of cyanoethyl groups and cyclohexyl groups attached to a central propanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide typically involves the reaction of cyclohexylamine with acrylonitrile to form the cyanoethylated intermediate. This intermediate is then reacted with a suitable diacid chloride to form the final propanediamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of polymers and advanced materials.
作用機序
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar cyanoethyl groups.
Dimethyl malonate: Another ester with similar reactivity.
Diethyl bis(2-cyanoethyl)malonate: A compound with similar cyanoethyl groups but different backbone structure.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is unique due to its combination of cyanoethyl and cyclohexyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields.
特性
CAS番号 |
88321-31-7 |
|---|---|
分子式 |
C33H52N4O2 |
分子量 |
536.8 g/mol |
IUPAC名 |
2,2-bis(2-cyanoethyl)-N,N,N',N'-tetracyclohexylpropanediamide |
InChI |
InChI=1S/C33H52N4O2/c34-25-13-23-33(24-14-26-35,31(38)36(27-15-5-1-6-16-27)28-17-7-2-8-18-28)32(39)37(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h27-30H,1-24H2 |
InChIキー |
FTSQEJNMUSOXOP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(CCC#N)(CCC#N)C(=O)N(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


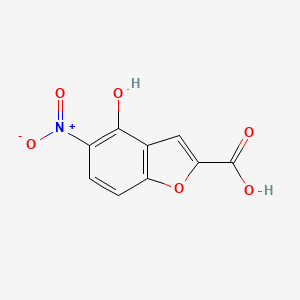
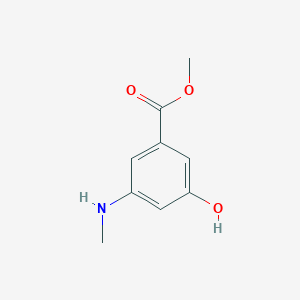
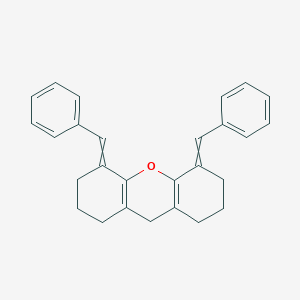



![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
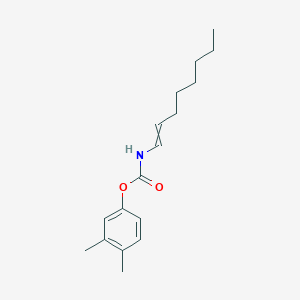
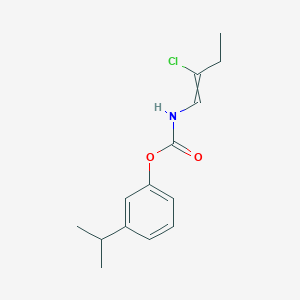
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)

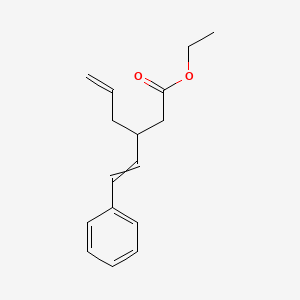
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
